3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide
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Overview
Description
NPD12671 is a novel activator of 15-ADON production. NPD12671 significantly increases the transcription of Tri6, a transcription factor gene necessary for trichothecene biosynthesis, in both trichothecene-inducing and noninducing culture conditions.
Scientific Research Applications
Chemical Structure and Interactions
The chemical structure of similar compounds reveals extensive intermolecular interactions. For example, a study by Zhao and Zhou (2009) examined a molecule with a carboxamide group bonded to a furan ring, showing strong N-H⋯O and weak C-H⋯O hydrogen-bonding interactions (Pei-Liang Zhao & Zhong-Zhen Zhou, 2009).
Synthetic Applications
Compounds with similar structures have been used as intermediates in synthesizing a variety of heterocyclic systems. Ibrahim et al. (2022) utilized a similar compound for the construction of heterocyclic systems linked to furo[3,2-g]chromene, demonstrating variable inhibitory effects in antimicrobial and anticancer activities (M. Ibrahim et al., 2022).
Antimycobacterial Activity
Alvey et al. (2009) reported on the synthesis of analogues related to furo[3,2-f]chromen, which exhibited antimycobacterial properties. This demonstrates the potential use of similar compounds in antimicrobial applications (Luke J. Alvey et al., 2009).
Antihypertensive and Antiarrythmic Agents
Amr et al. (2017) synthesized derivatives of 4-methoxy-7-methyl-6-(substituted methyl)-5-oxo-5H-furo[3,2-g]-chromene-9-sulfonates and evaluated them as potential α-blocking and antiarrythmic agents, highlighting the therapeutic potential of similar compounds (A. Amr et al., 2017).
Antimicrobial and Antifungal Activities
Various studies have shown the antimicrobial and antifungal potential of compounds with similar structures. For instance, Raval et al. (2012) synthesized carboxamide compounds exhibiting significant antibacterial and antifungal activities (J. Raval et al., 2012).
properties
Product Name |
3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide |
---|---|
Molecular Formula |
C26H25NO5 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-(5-Methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide |
InChI |
InChI=1S/C26H25NO5/c1-16-19(9-10-25(28)27-14-18-8-5-11-30-18)26(29)32-24-13-23-21(12-20(16)24)22(15-31-23)17-6-3-2-4-7-17/h2-4,6-7,12-13,15,18H,5,8-11,14H2,1H3,(H,27,28) |
InChI Key |
FHXVQQUNNVGCTH-UHFFFAOYSA-N |
SMILES |
O=C(NCC1OCCC1)CCC2=C(C)C3=CC4=C(OC=C4C5=CC=CC=C5)C=C3OC2=O |
Canonical SMILES |
CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C4=CC=CC=C4)CCC(=O)NCC5CCCO5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NPD-12671; NPD 12671; NPD12671 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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